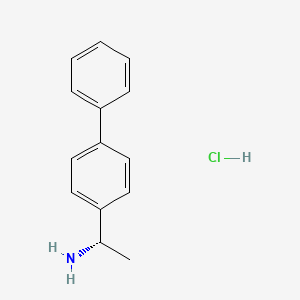

4-Hydroxy-8-methylquinolin-2(1H)-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Hydroxy-8-methylquinolin-2(1H)-one involves heating the N,N′-di-(2-methylphenyl)malonamide in methanesulfunic acid, which contains 10% phosphorus pentoxide at 150 °C, for 90 min . The resultant dark viscous solution is allowed to cool, and water is added. The resultant gum solidifies on prolonged standing. The solid is filtered and then dissolved in 100 mL 10% sodium hydroxide .Molecular Structure Analysis

The molecular weight of 4-Hydroxy-8-methylquinolin-2(1H)-one is 175.18 g/mol. It consists of 13 heavy atoms and 10 aromatic heavy atoms .Chemical Reactions Analysis

The compound has been synthesized and its reactivity towards certain nucleophilic substitution reactions at position-4 has been investigated . Thiation, hydrazination, azidation, and amination reactions led to the formation of a series of 4-substituted 2-quinolinones (or 2-thiones) .Physical And Chemical Properties Analysis

The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is 1.2 mg/ml .Applications De Recherche Scientifique

Antimicrobial Activity

4-Hydroxy-8-methylquinolin-2(1H)-one and its analogues have demonstrated significant antimicrobial activities. For instance, a study investigated the antimicrobial potentials of Citrullus colocynthis fruits and 4-methylquinoline analogues, finding that these compounds could serve as natural preservatives against foodborne bacteria (Kim et al., 2014).

Synthesis and Characterization

4-Hydroxy-8-methylquinolin-2(1H)-one has been a subject of interest in the synthesis of various compounds. For example, a study demonstrated a one-pot synthesis protocol for 4H-Pyrano[3,2-c]quinoline, a compound with potential pharmaceutical applications (Vereshchagin et al., 2015). Additionally, Patel and Patel (2017) investigated the synthesis and spectroscopic characterization of divalent transition metal complexes of 8-hydroxyquinoline, highlighting its pharmacological importance (Patel & Patel, 2017).

Application in Alzheimer's Disease Treatment

The family of 2-substituted 8-hydroxyquinolines, including compounds similar to 4-hydroxy-8-methylquinolin-2(1H)-one, has been proposed for the treatment of Alzheimer's disease. These compounds show potential in acting as metal chaperones, disaggregating amyloid plaques, and reversing the Alzheimer's phenotype in animal models (Kenche et al., 2013).

Solvatochromic Studies

Solvatochromic studies of compounds like 2-hydroxy-4-methylquinoline, a relative of 4-hydroxy-8-methylquinolin-2(1H)-one, have been conducted to determine dipole moments and solute-solvent interactions. These studies are valuable for understanding the electronic properties of such compounds (Rautela et al., 2010).

Corrosion Inhibition

Research has explored the use of 8-hydroxyquinoline derivatives, including 4-hydroxy-8-methylquinolin-2(1H)-one, as corrosion inhibitors. A study synthesized new derivatives and evaluated their efficiency in protecting carbon steel in hydrochloric acid, showcasing the compound's potential in industrial applications (Rbaa et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

4-hydroxy-8-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(12)5-9(13)11-10(6)7/h2-5H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZOMMRNDCZSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30715630 | |

| Record name | 4-Hydroxy-8-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-8-methylquinolin-2(1H)-one | |

CAS RN |

1677-42-5 | |

| Record name | 4-Hydroxy-8-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B1395437.png)

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami](/img/structure/B1395446.png)

![Methyl[1-(methylsulfanyl)propan-2-yl]amine](/img/structure/B1395451.png)

![2-Oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1395452.png)

![2-[4-(2-Methanesulfonylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1395453.png)

![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate](/img/structure/B1395457.png)